Aminopentamide sulfate is a synthetic compound primarily utilized in veterinary medicine, known for its antispasmodic properties. It effectively alleviates gastrointestinal issues such as vomiting, diarrhea, and spasms in animals like dogs and cats. The compound is classified as an anticholinergic agent, which means it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle contractions.
Aminopentamide sulfate is synthesized through chemical reactions involving various precursors. The compound is commercially available and can be purchased from chemical suppliers. Its synthesis often involves the reaction of aminopentamide with sulfuric acid to form the sulfate derivative.
The synthesis of aminopentamide sulfate involves several key steps:
The synthesis typically requires precise control over temperature and reactant concentrations to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography may be employed to monitor the reaction progress and purity of the final product.
The molecular formula for aminopentamide sulfate is . The compound consists of a central aminopentamide structure with a sulfate group attached.
Aminopentamide sulfate can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the conditions applied (e.g., temperature, solvent) and the reagents used. For instance, oxidation might yield different oxidized derivatives based on the oxidizing agent's strength.
Aminopentamide sulfate acts as a cholinergic blocking agent primarily targeting muscarinic receptors in smooth muscle tissues. By inhibiting acetylcholine's action at these receptors, it reduces smooth muscle contractions, which alleviates symptoms associated with gastrointestinal distress such as spasms and pain.
The pharmacological effects are notable in veterinary applications where it is administered to manage conditions like pylorospasm and hypertrophic gastritis in animals.
Relevant analyses include melting point determination and spectral analysis (NMR, IR) for structural confirmation.
Aminopentamide sulfate has several applications across different fields:
Aminopentamide sulfate (chemical name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate) emerged from targeted antispasmodic research in the 1950s. Bristol Laboratories pioneered its development, securing U.S. Patent 2,647,926 in 1953 for the compound’s synthesis pathway [6] [9]. The synthetic route shared similarities with methadone production but diverged at the final step, where a nitrile intermediate (2,2-diphenyl-4-dimethylaminovaleronitrile) underwent partial hydrolysis to yield the amide functionality instead of a ketone [6] [8]. This deliberate modification aimed to enhance gastrointestinal (GI) selectivity while reducing central nervous system effects. Initial pharmacological characterization demonstrated potent smooth muscle relaxation, positioning aminopentamide as a candidate for human visceral spasm disorders. By 1954, researchers Hoekstra et al. had systematically documented its spasmolytic efficacy across in vitro and in vivo models, noting superior colonic motility suppression compared to contemporary agents like atropine [3] .
Table 1: Key Historical Milestones in Aminopentamide Development
Year | Event | Significance |
---|---|---|
1953 | U.S. Patent 2,647,926 granted | Protection of diphenyl-dimethyl-aminovaleramide synthesis |
1954 | Pharmacological profiling by Hoekstra et al. | First description of GI-specific antispasmodic activity |
1956 | Clinical evaluation in human gastroduodenal disorders | Limited efficacy in complex ulcerative conditions |
1975 | U.S. Patent 3,896,221 for ketamine-aminopentamide anesthetic formulations | Veterinary-specific application expansion |
Aminopentamide sulfate is pharmacologically classified as a nonselective muscarinic acetylcholine receptor antagonist. Its primary mechanism involves competitive inhibition of acetylcholine at postganglionic muscarinic receptors within the parasympathetic nervous system [2] [7]. Structural analysis reveals a diphenylmethane core with a dimethylaminopropyl side chain terminating in a carboxamide group – a configuration enabling high affinity for GI muscarinic receptors (subtypes M~1~-M~3~) [1] [8]. Unlike tertiary amine anticholinergics (e.g., atropine), aminopentamide’s quaternary ammonium-like characteristics limit its penetration of the blood-brain barrier, minimizing neurocentric side effects [4] [6]. In vitro studies using guinea pig ureteral models demonstrated significant dose-dependent suppression of contractile frequency, with near-complete abolition of motility at concentrations ≥0.005 mg/mL [7]. Electrophysiological assessments confirmed preferential blockade of GI muscarinic receptors over cardiac (M~2~) or glandular (M~3~) subtypes, underpinning its functional selectivity [4].
Table 2: Structural and Pharmacodynamic Profile of Aminopentamide Sulfate
Property | Specification | Pharmacological Implication |
---|---|---|
Molecular Formula | C~19~H~24~N~2~O·H~2~SO~4~ (Free base: C~19~H~24~N~2~O) | Quaternary character enhances peripheral restriction |
CAS Registry Number | 20701-77-3 (salt); 60-46-8 (free base) | Official identifier for pharmaceutical applications |
Mechanism | Competitive muscarinic receptor antagonism | Reversible suppression of acetylcholine-induced contraction |
Primary Target Tissues | Gastric/colonic smooth muscle | Reduces motility amplitude and tone preferentially |
Receptor Selectivity | M~3~ > M~1~ >> M~2~ | Explains potent GI effects vs. minimal cardiac influence |
Despite promising preclinical data, aminopentamide’s human clinical trials in the mid-1950s revealed limitations for complex GI disorders like gastroduodenal ulcers. Studies reported inconsistent symptom relief in ulcer patients, with negligible impact on underlying pathophysiology [6] [9]. Concurrently, veterinary researchers recognized its pharmacological advantages for companion animals: (1) prolonged suppression of colonic contractility (>2x duration vs. atropine), (2) reduced mydriatic and salivatory effects at effective GI doses, and (3) predictable bioavailability across oral, intramuscular, and subcutaneous routes [4] . By 1957, aminopentamide hydrogen sulfate was commercially formulated as Centrine® – a branded solution for canine/feline visceral spasm management [9]. This transition exemplified a broader mid-century trend wherein agents with suboptimal human efficacy were repurposed for veterinary-specific pathologies. The compound’s inability to adequately address human ulcerative conditions contrasted sharply with its utility in veterinary practice for acute, non-ulcerative motility disorders like pylorospasm or stress-associated diarrhea [3] [6]. Structural analyses later confirmed its crystalline stability (monoclinic P2~/c~ space group) supporting reliable formulation shelf-life [9], further cementing its veterinary applicability.
Table 3: Factors Driving Veterinary Adoption of Aminopentamide Sulfate
Factor | Human Medicine Experience | Veterinary Advantage |
---|---|---|
Therapeutic Window | Narrow in ulcerative conditions | Broad in acute canine/feline spasmodic disorders |
GI Selectivity | Insufficient for complex pathophysiology | Superior to atropine in colonic motility suppression |
Side Effect Profile | Dry mouth, blurred vision concerns | Reduced mydriasis/sialism relative to antispasmodic efficacy |
Formulation Stability | Not commercially critical | Crystalline hydrogen sulfate salt ensures shelf-stable products |
Comprehensive Compound Nomenclature
Table 4: Accepted Chemical and Product Names for Aminopentamide Sulfate
Designation Type | Name(s) |
---|---|
Systematic IUPAC Name | 4-(Dimethylammonium)-2,2-diphenylpentanamide hydrogen sulfate |
Synonyms | Dimevamide; BL-139; Centrine®; 4-(Dimethylamino)-2,2-diphenylvaleramide |
CAS Registry Numbers | 20701-77-3 (salt); 60-46-8 (free base); 5897-62-1 (alternative salt) |
Branded Formulations | Centrine® (aminopentamide hydrogen sulfate) |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: